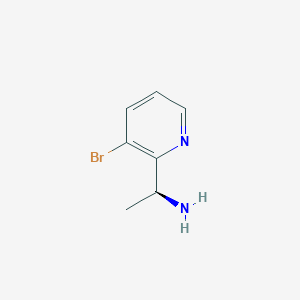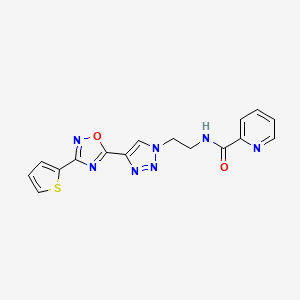
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” is a chemical compound with the CAS Number 1213113-97-3 . It has a linear formula of C7H9BrN2 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” includes a pyridine ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine” has a molecular weight of 201.07 . It is a pale-yellow to yellow-brown liquid .Scientific Research Applications
Mechanism of Intramolecular Amination
The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, including (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine, has been studied. This research revealed that the ring closure reaction in the auto-tandem amination involves either a Pd-catalyzed amination, a base-assisted nucleophilic aromatic substitution, or both, depending on the substrate. The aromaticity of the amidine, supported by theoretical calculations, plays a critical role in this process (Loones et al., 2007).
Synthesis and Antimicrobial Screening
A series of mannich bases involving (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine were synthesized and subjected to antimicrobial screening. These compounds showed potential as bio-active molecules, with some derivatives demonstrating potent antimicrobial properties against various bacteria and fungi (Desai et al., 2012).
Application in Organometallic Chemistry
The compound has been used in the synthesis of lithium and potassium amides of sterically demanding aminopyridines. These findings contribute significantly to organometallic chemistry, particularly in the context of catalysis and synthesis (Scott et al., 2004).
Formation of Pyridylcarbene Intermediates
Research on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine 1, which decomposes to form pyridylcarbene intermediates by nitrogen expulsion, involves the use of (S)-1-(3-Bromopyridin-2-yl)ethan-1-amine. This process results in various bromopyridine derivatives, highlighting its role in organic synthesis and intermediates formation (Abarca et al., 2006).
properties
IUPAC Name |
(1S)-1-(3-bromopyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQMJUOIHNSKT-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2402153.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)
![(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2402156.png)
![5-{1-[(2-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2402157.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)
